molecular formula C20H22N6O5 B12505996 6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine

6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B12505996
M. Wt: 426.4 g/mol
InChI Key: ZRDKLABJNYITIT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H22N6O5

Molecular Weight

426.4 g/mol

IUPAC Name

6-(5-methylfuran-2-yl)-5-nitro-4-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H22N6O5/c1-12-5-6-16(31-12)17-18(26(27)28)19(25-20(21)24-17)22-9-13-3-2-4-14(23-13)10-30-15-7-8-29-11-15/h2-6,15H,7-11H2,1H3,(H3,21,22,24,25)

InChI Key

ZRDKLABJNYITIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(C(=NC(=N2)N)NCC3=NC(=CC=C3)COC4CCOC4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Malonate Derivatives

A foundational step involves the synthesis of nitro-substituted pyrimidines. For example, diethyl malonate undergoes nitration with concentrated nitric acid (HNO₃) under controlled temperatures (0–30°C), yielding 2-nitromalonate diethyl ester. This intermediate is critical for subsequent cyclization reactions.

Key Reaction :

Diethyl malonate2-nitromalonate diethyl ester (via HNO₃, 4–10 eq., 0–30°C).

Parameter Conditions Yield Purity
Nitration Temperature 0–30°C 58–82% 95–96%
Solvent Toluene/ethyl acetate

Cyclization with Thiourea or Guanidine

The nitro-substituted malonate ester is cyclized with thiourea or guanidine to form the pyrimidine ring. For example, diethyl 2-nitromalonate reacts with thiourea in ethanol under Na-mediated conditions (50–60°C) to yield 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. Subsequent modifications introduce the 5-methylfuran group.

Alternative Route :

5-Methylfuran-2-carbaldehyde + GuanidinePyrimidine core (via Claisen-Schmidt condensation in ethanol/NaOH).

Introduction of the 6-(5-Methylfuran-2-yl) Group

Condensation Reactions

The 5-methylfuran moiety is introduced via condensation with aldehydes or ketones. For instance, 5-methylfuran-2-carbaldehyde reacts with amines or active methylene compounds under basic conditions to form α,β-unsaturated ketones, which can undergo cyclization.

Example :

5-Methylfuran-2-carbaldehyde + SulfanilamideSchiff base intermediate (via Ethenol/NaOH).

Substitution on Pre-formed Pyrimidines

Direct substitution on the pyrimidine ring at position 6 requires a leaving group (e.g., Cl). For example, 6-chloro-5-nitropyrimidine reacts with 5-methylfuran-2-yl magnesium bromide under Grignard conditions.

Reaction Type Reagents/Conditions Yield Selectivity
Grignard Addition THF, −78°C → RT 60–70% High
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME 50–60% Moderate

Synthesis of the N⁴ Substituent: Pyridin-2-ylmethyl-Tetrahydrofuran-3-yl Ether

Preparation of Pyridin-2-ylmethyl Intermediate

The pyridin-2-ylmethyl group is synthesized via reductive amination or alkylation. For example:

Pyridine-2-carboxaldehyde + FormaldehydePyridin-2-ylmethyl bromide (via HBr, acetic acid).

Attachment of Tetrahydrofuran-3-yl Oxy Group

The tetrahydrofuran moiety is introduced via nucleophilic substitution. Tetrahydrofuran-3-ol reacts with a bromoethylating agent (e.g., 1-bromo-2-(bromomethyl)ethane) to form the ether linkage.

Key Step :

Tetrahydrofuran-3-ol + 1-Bromo-2-(bromomethyl)ethaneTetrahydrofuran-3-yl oxy-methyl bromide (via K₂CO₃, DMF).

Coupling to Pyridin-2-ylmethyl Group

The bromide intermediate undergoes nucleophilic substitution with pyridin-2-ylmethylamine to form the final substituent.

Reaction Conditions Yield
SN2 Substitution K₂CO₃, DMF, 80°C 70–75%

Final Coupling to the Pyrimidine Core

N⁴ Functionalization via Displacement

The pyrimidine core (e.g., 6-(5-methylfuran-2-yl)-5-nitro-2,4-diaminopyrimidine) undergoes displacement at position 4. If a leaving group (e.g., Cl) is present, reaction with the pyridin-2-ylmethyl-tetrahydrofuran substituent occurs under basic conditions.

Example :

6-(5-Methylfuran-2-yl)-5-nitro-4-chloro-2,4-diaminopyrimidine + Substituent amineTarget compound (via Et₃N, DCM, 0°C → RT).

Parameter Conditions Yield Purity
Solvent Dichloromethane 50–60% 98%
Temperature 0°C → RT

Challenges and Optimization Strategies

Regioselectivity in Nitration

Nitration of diethyl malonate requires precise control to avoid over-nitration. Using excess HNO₃ (4–10 eq.) ensures mono-nitration at the α-position.

Stability of the Nitro Group

The nitro group is sensitive to reducing agents. Reactions involving hydrogenation or LiAlH₄ must be avoided unless the nitro group is protected.

Steric Hindrance in N⁴ Coupling

The bulky N⁴ substituent may reduce reaction efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improves yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Confirm E-configuration of furan substituents (J = 12–16 Hz for trans-vinylic protons).
  • IR : C=O stretch at ~1680 cm⁻¹ (α,β-unsaturated ketone) and NO₂ asymmetric stretch at ~1520 cm⁻¹.
  • XRD : Resolve dihedral angles between furan and pyridinyl groups (e.g., <5°).

Chromatographic Purity

HPLC : Retention time ~8.2 min (C18 column, MeOH/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles can substitute the nitro group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxygenated products.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have explored the compound's potential as an anticancer agent. The incorporation of furan and pyrimidine derivatives is known to enhance the cytotoxic properties against various cancer cell lines. For instance, preliminary in vitro studies indicated that modifications to the compound could lead to significant anti-proliferative effects on human skin cancer cells. This suggests that the compound may act through mechanisms involving redox modulation, which is crucial for targeting oxidative stress in cancer cells .
  • Redox Modulation
    • The compound's structure allows it to participate in redox reactions, making it a candidate for redox-active therapeutics. Redox modulation is increasingly recognized as a strategy in cancer therapy, where altering the redox state of cancer cells can induce apoptosis or enhance the efficacy of existing treatments .
  • Potential as a Drug Lead
    • The unique combination of functional groups in this compound positions it well for further development into drug candidates. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions can be leveraged in drug design .

Synthesis and Characterization

The synthesis of 6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine involves several steps:

  • Formation of the Pyrimidine Core : Starting from commercially available precursors, the pyrimidine core is synthesized through cyclization reactions.
  • Introduction of Functional Groups : The nitro group and furan moiety are introduced via electrophilic aromatic substitution and nucleophilic addition reactions.
  • Final Coupling Steps : The tetrahydrofuran moiety is added last to complete the synthesis.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structural integrity and purity of the compound .

Case Studies

  • In Vitro Studies on Skin Cancer Cells
    • A study evaluated the cytotoxic effects of the compound on human skin cancer cell lines, demonstrating dose-dependent responses with an IC50 value indicative of potent anti-cancer activity . These results highlight its potential as a therapeutic agent.
  • Redox Activity Assessment
    • Research focusing on redox-active compounds has shown that derivatives similar to this compound can modulate cellular redox states effectively, leading to enhanced apoptosis in cancer cells . Future studies are expected to explore these mechanisms further.

Mechanism of Action

The mechanism of action of 6-(5-methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

Table 1: Comparative Analysis of Key Pyrimidine Derivatives
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity Source
Target Compound (CAS 1202402-44-5) C₂₀H₂₂N₆O₅ 426.43 5-Methylfuran-2-yl, nitro, tetrahydrofuran-oxy-methyl-pyridylmethyl Not explicitly reported; structural analogs suggest kinase inhibition potential
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) C₂₀H₁₈ClN₅ 363.84 4-Chlorophenyl, 2-methylbenzyl Receptor tyrosine kinase inhibitor
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4) Not provided ~500 (estimated) Benzyloxy, methoxymethyl Synthetic intermediate; no bioactivity reported
N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine (FW9) C₁₉H₁₈N₄O₃ 350.38 1,3-Benzodioxol-5-ylmethyl, 3-methoxyphenyl No explicit bioactivity; structural similarity to kinase-targeting compounds
N-[5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4-yl]-N'-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine C₁₈H₁₆ClF₃N₆ 408.81 Chloro, methyl, pyridyl, trifluoromethyl No bioactivity reported; structural diversity highlights substituent flexibility

Key Structural and Functional Insights

Core Pyrimidine-2,4-Diamine Scaffold :

  • All compounds share a pyrimidine-2,4-diamine core, which is critical for hydrogen bonding with biological targets such as kinases .
  • Substituent variations at positions N4, C5, and C6 modulate target selectivity and potency .

Impact of Substituents: Target Compound: The tetrahydrofuran-linked pyridylmethyl group may improve solubility compared to hydrophobic analogs (e.g., benzyl or chlorophenyl substituents in Compound 9) . Nitro Group: Unique to the target compound, this electron-withdrawing group could enhance electrophilicity, influencing interactions with nucleophilic residues in enzymes .

Bioactivity Clustering: Computational studies (Tanimoto and Dice similarity metrics) suggest that structural analogs with >70% similarity often share bioactivity profiles .

Research Findings and Limitations

  • Kinase Inhibition : Compound 9 (IC₅₀ values in nM range) demonstrates that N4-aryl substitution is critical for kinase binding. The target compound’s pyridylmethyl group may target similar ATP-binding pockets but with modified selectivity .
  • Synthetic Accessibility : Compounds with benzyloxy or methoxymethyl groups (e.g., Compound 4) are often intermediates, while the target compound’s commercial availability suggests optimized synthetic routes .
  • For example, FW9 lacks kinase activity despite sharing a pyrimidine-diamine core, underscoring the role of substituent chemistry .

Biological Activity

The compound 6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine is a complex organic molecule with significant potential for biological activity. Characterized by a unique structure that includes a nitro group, furan moiety, and a pyrimidine core, this compound has garnered attention in medicinal chemistry for its possible therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C20H22N6O5C_{20}H_{22}N_{6}O_{5} and a molecular weight of approximately 426.4 g/mol. The structure is defined by several functional groups that contribute to its reactivity and biological properties:

Structural Feature Description
Nitro groupElectrophilic, potentially enhancing reactivity
Furan ringContributes to electron donation
Tetrahydrofuran linkageProvides flexibility and solubility
Pyrimidine coreCentral to its biological activity

Biological Activity

Preliminary studies suggest that compounds similar to 6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine exhibit various biological activities, including:

  • Anticancer Properties :
    • The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. For instance, the presence of the pyrimidine moiety is common in many antitumor drugs.
    • A study on related compounds indicated that modifications in the furan and pyridine rings could enhance cytotoxic effects against specific cancer types.
  • Antimicrobial Activity :
    • The nitro group is known for its role in antibacterial activity. Compounds with similar structures have shown effectiveness against various bacterial strains.
    • Research indicates that the combination of the nitro group with the furan ring may enhance the overall antimicrobial efficacy.
  • Redox Modulation :
    • The compound may act as a redox-active agent, influencing cellular oxidative states. This property is crucial for developing drugs targeting oxidative stress-related diseases.
    • In vitro studies have demonstrated that compounds with similar redox-active features can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Case Study 1: Anticancer Activity

A recent investigation into structurally related compounds revealed that modifications to the furan and pyridine components significantly affected their anticancer potency. For example, a derivative demonstrated an IC50 value of 8.1 nM against breast cancer cells, indicating strong potential for further development.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various nitro-containing compounds, it was found that those with furan substitutions exhibited enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural diversity in optimizing antimicrobial agents.

Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Cytotoxicity Assays :
    • The compound exhibited dose-dependent cytotoxicity in human cancer cell lines, suggesting potential therapeutic applications.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that treatment with the compound resulted in increased ROS levels in cancer cells, supporting its role as a redox modulator.

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing this pyrimidine derivative, and how can reaction conditions be optimized?

A: The synthesis of structurally analogous pyrimidine derivatives typically involves multi-step nucleophilic substitution and condensation reactions. For example, pyrimidine-2,4-diamine scaffolds are often synthesized via condensation of substituted benzyl chlorides with pyrimidine precursors under basic conditions (e.g., sodium methoxide) . Optimization may involve adjusting reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection to improve yield. Continuous flow reactors, as described in industrial-scale pyrimidine synthesis, can enhance reproducibility and purity .

Q. Q2. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

A: High-performance liquid chromatography (HPLC, ≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are essential. For instance, ¹H NMR can confirm substituent positions (e.g., methylfuran and nitro groups) by analyzing aromatic proton splitting patterns . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in tetrahydrofuran-linked moieties .

Q. Q3. How can researchers troubleshoot low yields during the final coupling step of the pyrimidine core with the tetrahydrofuran-piperidine substituent?

A: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using bulky base catalysts (e.g., DBU) to deprotonate amines selectively .
  • Introducing protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups .
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to identify intermediates .

Advanced Research Questions

Q. Q4. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets, and how do structural modifications alter activity?

A: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with kinase ATP-binding pockets. For example, substituents like the nitro group may enhance π-π stacking with hydrophobic residues (e.g., Phe113 in EGFR), while the tetrahydrofuran moiety could improve solubility . Free energy perturbation (FEP) calculations quantify the impact of methylfuran vs. phenyl substitutions on binding ΔG .

Q. Q5. How can contradictory bioactivity data (e.g., IC₅₀ variability across kinase assays) be resolved?

A: Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Solutions include:

  • Standardizing assays using recombinant kinases (e.g., Eurofins KinaseProfiler) .
  • Performing counter-screens against homologous kinases (e.g., Src vs. Abl) .
  • Validating cellular activity via Western blotting for phospho-targets (e.g., p-ERK) .

Q. Q6. What strategies are recommended for evaluating the metabolic stability of this compound in preclinical models?

A: Use liver microsome assays (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time. Structural modifications, such as replacing labile methyl groups with deuterated analogs, can enhance metabolic stability . In vivo pharmacokinetic studies in rodents (IV/PO dosing) further validate half-life and bioavailability .

Methodological Challenges in Mechanistic Studies

Q. Q7. How can researchers determine whether the nitro group acts as an electron-withdrawing moiety or participates in redox cycling in biological systems?

A: Electrochemical methods (cyclic voltammetry) measure reduction potentials to assess redox activity. Comparative studies with de-nitro analogs can isolate electronic effects on bioactivity. Electron paramagnetic resonance (EPR) detects radical intermediates formed during redox cycling .

Q. Q8. What experimental designs are effective for probing the role of the tetrahydrofuran linker in cell permeability?

A: Parallel artificial membrane permeability assays (PAMPA) compare permeability of analogs with/without the tetrahydrofuran group. Radiolabeled (³H/¹⁴C) compound tracking in Caco-2 cells quantifies apical-to-basal transport. MD simulations analyze membrane partitioning energetics .

Data Interpretation and Validation

Q. Q9. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

A: Discrepancies may reflect poor pharmacokinetics or target engagement. Strategies:

  • Measure plasma protein binding (equilibrium dialysis) to assess free drug levels .
  • Use positron emission tomography (PET) with radiolabeled tracers to confirm target occupancy .
  • Optimize formulation (e.g., nanoemulsions) to enhance bioavailability .

Q. Q10. What statistical approaches are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

A: Nonlinear mixed-effects modeling (NONMEM) accounts for inter-cell variability. Bootstrapping validates confidence intervals for EC₅₀ values. Hierarchical clustering identifies subpopulations with divergent responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.